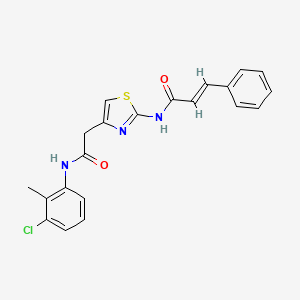![molecular formula C17H17FN4O4S B2892007 2-(4-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251576-80-3](/img/structure/B2892007.png)
2-(4-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The [1,2,4]triazolo[4,3-a]pyridin-3 class of compounds is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridin-3 compounds involves the reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with [RhCl(COD)]2 and [PdCl(allyl)]2 under mild basic conditions (Et3N, THF, room temperature) to afford the corresponding complexes .Molecular Structure Analysis
The molecular structure of these compounds was analyzed by X-ray diffractometry and spectroscopic techniques .Chemical Reactions Analysis
The reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with [RhCl(COD)]2 and [PdCl(allyl)]2 takes place under mild basic conditions (Et3N, THF, room temperature) to afford the corresponding complexes .科学的研究の応用
Synthesis and Characterization
Research has explored the synthesis and characterization of derivatives related to 1,2,4-triazoles, highlighting their intermolecular interactions and structural analysis. For instance, studies involving the synthesis of biologically active 1,2,4-triazole derivatives have provided insights into their crystal structures and intermolecular interactions. These interactions include various types such as C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions, crucial for understanding the compound's behavior in solid states and its potential applications in crystal engineering and pharmaceutical development (Shukla et al., 2014).
Antimicrobial Activities
Several studies have synthesized novel 1,2,4-triazole derivatives, testing them for antimicrobial activities. These compounds exhibit good to moderate activities against various microorganisms, indicating their potential in developing new antimicrobial agents. The antimicrobial activities of these compounds have been a significant area of research, contributing to the search for new therapeutic options against resistant strains (Bektaş et al., 2007).
Pharmacophore Development
Research on 1,2,4-triazolo[1,5-a]pyridine derivatives has also contributed to pharmacophore development, highlighting how substituents at specific positions influence the compound's properties and interactions. This research is valuable for pharmaceutical development, aiding in the design of compounds with desired biological activities by understanding the structural features responsible for such activities (Chai et al., 2019).
Anticonvulsant and Analgesic Agents
Further studies have extended into evaluating the anticonvulsant and analgesic properties of certain derivatives. These studies involve synthesizing and screening compounds for potential anti-inflammatory and analgesic activity, providing a foundation for developing new therapeutic agents in treating seizure disorders and pain management (Farag et al., 2012).
Antioxidant Properties
Additionally, derivatives incorporating the 1,2,4-triazine motifs have been investigated for their antioxidant properties, indicating the potential for developing compounds with antioxidant capabilities. Such studies contribute to understanding the structural requirements for effective antioxidant activity, aiding in the design of compounds that can combat oxidative stress-related diseases (Lolak et al., 2020).
作用機序
特性
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4S/c18-14-3-1-13(2-4-14)11-22-17(23)21-12-15(5-6-16(21)19-22)27(24,25)20-7-9-26-10-8-20/h1-6,12H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKRDSUWUGZGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

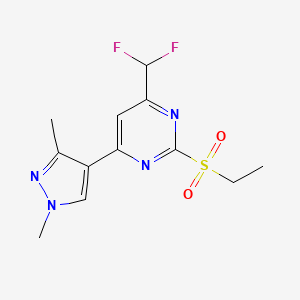
![N-(3,4-dimethoxyphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2891927.png)
![2-[(Pyridazin-3-yl)amino]ethan-1-ol](/img/structure/B2891929.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea](/img/structure/B2891931.png)

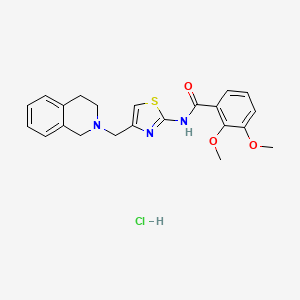
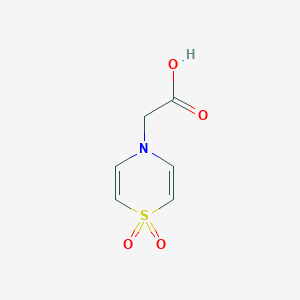
![3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2891937.png)

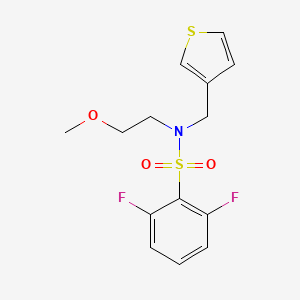
![(Z)-2-Methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoic acid](/img/structure/B2891942.png)
